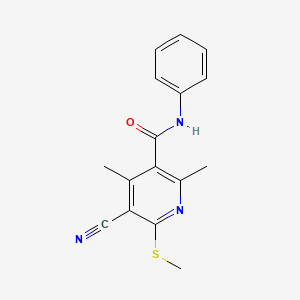
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide is a complex organic compound with a unique structure that includes a cyano group, dimethyl groups, a methylsulfanyl group, and a phenyl group attached to a nicotinamide core
Preparation Methods
The synthesis of 5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nicotinamide core, followed by the introduction of the cyano group, dimethyl groups, and methylsulfanyl group. The final step involves the attachment of the phenyl group to the nicotinamide core. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfanyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide can be compared with other similar compounds such as:
2-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methylsulfanyl]-N-phenylacetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a nicotinamide core.
2-{[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)methyl]sulfanyl}-N-phenylacetamide: This compound also shares a similar structure but has a different substitution pattern on the pyridine ring.
Biological Activity
5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies.
- Molecular Formula : C16H15N3OS
- Molecular Weight : 299.37 g/mol
- CAS Number : 657913
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound exhibits properties that suggest it may inhibit specific signaling pathways associated with inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that this compound may serve as an effective anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role in managing inflammatory diseases.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathways |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of tubulin polymerization |
| MCF-7 (Breast Cancer) | 18.5 | Cell cycle arrest at G2/M phase |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for developing effective cancer therapies.
Case Studies
-
Study on Lung Cancer Cells :
- A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
In Vivo Models :
- In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-cyano-2,4-dimethyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-10-13(9-17)16(21-3)18-11(2)14(10)15(20)19-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,19,20) |
InChI Key |
KJJDYOHIROOAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















